molecular formula C10H20N2O B7867120 N-(4-aminobutyl)cyclopentanecarboxamide

N-(4-aminobutyl)cyclopentanecarboxamide

Cat. No.: B7867120
M. Wt: 184.28 g/mol
InChI Key: GVYFDCZTLXCFDY-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)cyclopentanecarboxamide is an organic compound with the molecular formula C10H20N2O It features a cyclopentane ring attached to a carboxamide group, which is further linked to a 4-aminobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-aminobutylamine. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-(4-aminobutyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-(4-aminobutyl)benzenecarboxamide: Contains a benzene ring, offering different chemical properties and reactivity.

Uniqueness

N-(4-aminobutyl)cyclopentanecarboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(4-aminobutyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-3-4-8-12-10(13)9-5-1-2-6-9/h9H,1-8,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYFDCZTLXCFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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